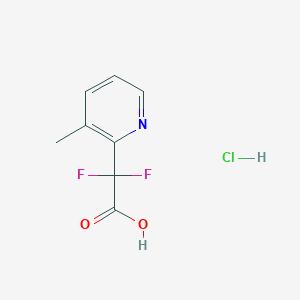

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride

Vue d'ensemble

Description

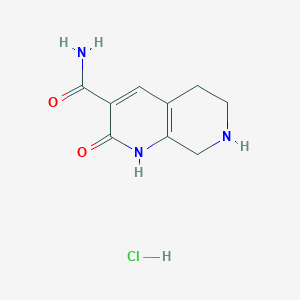

“2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795440-37-7 . It has a molecular weight of 223.61 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6 (5)8 (9,10)7 (12)13;/h2-4H,1H3, (H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the pyridinyl group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Copper Complexes with Auxin Herbicides : Research on copper complexes with various auxin herbicides, such as 2,4-dichlorophenoxy-acetic acid and others, has shown that these complexes can have significant bioactivity, including antimicrobial properties. While the direct application of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride in such complexes is not mentioned, the study of related compounds suggests a potential area of interest in the development of bioactive complexes (Psomas et al., 1998).

Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as the transformation of ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate into perfluorinated analogs, demonstrates the interest in fluorinated molecules for their unique properties and potential applications in materials science and medicinal chemistry. The fluorine atoms in 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride could similarly influence its reactivity and utility in synthetic chemistry (Sinyakov et al., 2017).

Heterocyclic Compound Synthesis : The preparation of heterocyclic compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showcases the diverse synthetic routes available for constructing complex molecular architectures. Given the pyridinyl moiety in 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride, similar synthetic strategies might be applicable or developed based on this compound's structure (Chui et al., 2004).

N-Oxide Formation : The efficient oxidation of pyridines to their N-oxides indicates a method for modifying nitrogen-containing heterocycles, potentially altering their chemical properties and reactivities. While the research does not directly address 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride, the presence of a pyridine ring in its structure suggests that similar oxidative transformations could be relevant (Zhong et al., 2004).

Fluorinated Amino Acid Synthesis : The Michael addition of 2,2-difluoroketene silyl acetal for the synthesis of difluoro analogs of amino acids like glutamic acid and lysine highlights the utility of difluorinated intermediates in synthesizing biologically relevant molecules. This suggests potential applications of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride in the synthesis of novel amino acid derivatives or peptidomimetics (Kitagawa et al., 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6(5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDYUQQCZLUZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(=O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

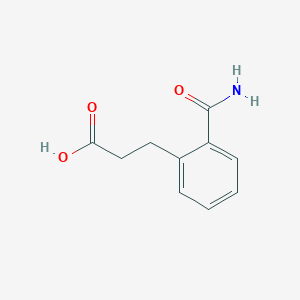

![[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433445.png)

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)

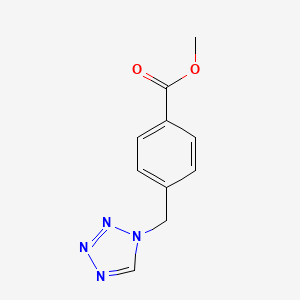

![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)

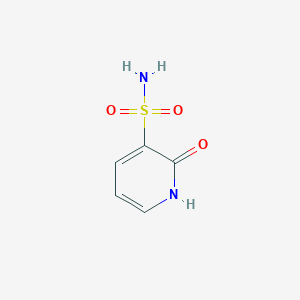

![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)